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Compound of Interest

Compound Name:
2-(2-Azidoethoxy)-4-

methoxybenzoic acid

CAS No.: 2104152-60-3

Cat. No.: B1383195 Get Quote

Introduction & Mechanistic Rationale
In the architecture of advanced drug delivery systems, the linker is as critical as the payload

itself. 2-(2-Azidoethoxy)-4-methoxybenzoic acid serves as a specialized, rigid

heterobifunctional crosslinker. Unlike flexible PEG chains, the benzoic acid core provides

structural rigidity and UV-traceability (via the aromatic ring), while the 4-methoxy group

modulates the electronic properties of the ring, optimizing the reactivity of the carboxylic acid.

Key Chemical Features:
Carboxylic Acid (-COOH): Positioned for activation (e.g., NHS-ester) to react with primary

amines (Lysine residues on antibodies, amino-lipids in LNPs, or amine-functionalized small

molecules).

Azide (-N₃): A bioorthogonal handle ready for "Click Chemistry" (CuAAC or SPAAC). It is

chemically inert under physiological conditions until exposed to a specific alkyne partner.

Methoxy Group (-OCH₃): Electron-donating group at the para position (relative to the acid) or

meta (relative to the azide arm), serving to stabilize the aromatic core and provide a distinct

NMR/UV signature for characterization.

Primary Applications:
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Antibody-Drug Conjugates (ADCs): Attaching alkyne-modified toxic payloads to lysine

residues on antibodies.

PROTAC Linkers: Creating rigid "exit vectors" from E3 ligase ligands.

Nanoparticle Surface Engineering: "Clicking" targeting ligands (e.g., aptamers, peptides)

onto amine-functionalized liposomes or polymeric nanoparticles.

Mechanism of Action: The "Bridge & Click" Strategy
The utility of this molecule relies on a two-step "Bridge & Click" workflow. This ensures that

sensitive biological payloads are not exposed to harsh activation chemistry.

Step 1: Amide Coupling (The Anchor)
The carboxylic acid is activated to an N-hydroxysuccinimide (NHS) ester. This intermediate

reacts with amine groups on the "Carrier" (e.g., Nanoparticle or Antibody), forming a stable

amide bond. The carrier is now "Azide-Functionalized."

Step 2: Bioorthogonal Click (The Conjugation)
The azide-functionalized carrier is reacted with a payload bearing a strained alkyne (e.g.,

DBCO) or a terminal alkyne. This reaction is highly specific and proceeds in complex biological

media.

Visualization: Conjugation Workflow
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Figure 1: The "Bridge & Click" conjugation workflow transforming the benzoic acid linker into a

functional drug delivery system.

Experimental Protocols
Protocol A: Activation to NHS-Ester (Pre-Conjugation)
Use this protocol to convert the stable acid into a reactive intermediate.

Reagents:

2-(2-Azidoethoxy)-4-methoxybenzoic acid (1 eq)

N-Hydroxysuccinimide (NHS) (1.2 eq)

EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq)

Solvent: Anhydrous DMF or DMSO.

Procedure:

Dissolve the benzoic acid derivative in anhydrous DMF (concentration ~100 mM).

Add NHS and stir for 5 minutes under nitrogen.

Add EDC·HCl. The reaction may warm slightly.

Stir at Room Temperature (RT) for 4–12 hours.

QC Check: Monitor via TLC or LC-MS. The acid peak should disappear, replaced by the

NHS-ester mass (+97 Da).

Purification: For small scale, use directly. For large scale, precipitate in ice-cold ether or

purify via silica flash chromatography (rapidly, as NHS esters hydrolyze).

Protocol B: Conjugation to Amine-Functionalized
Nanoparticles
Target: Surface modification of PLGA-PEG-Amine or Liposomes.
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Reagents:

Activated NHS-Ester (from Protocol A)

Amine-bearing Nanoparticles (suspended in PBS, pH 7.4)

Purification Columns (e.g., PD-10 desalting columns or dialysis cassettes)

Procedure:

Buffer Exchange: Ensure Nanoparticles are in a non-amine buffer (PBS or HEPES, pH 7.2–

8.0). Avoid Tris or Glycine.

Reaction: Add the NHS-Ester (dissolved in small volume DMSO) to the Nanoparticle

suspension.

Ratio: Use a 10–50 molar excess of NHS-ester relative to surface amines to ensure high

density.

DMSO Limit: Keep final DMSO concentration < 10% to prevent particle disruption.

Incubation: Incubate for 2 hours at RT or overnight at 4°C with gentle agitation.

Quenching: Add 1M Glycine (pH 8.0) to a final concentration of 50 mM to quench unreacted

NHS esters. Incubate 15 mins.

Purification: Dialyze against PBS (MWCO appropriate for particle size) to remove unreacted

linker and byproducts.

Validation: Measure Zeta Potential. The surface charge should shift (often becoming less

positive) due to the conversion of amines to amides.

Protocol C: Copper-Free Click Reaction (SPAAC)
Target: Attaching a DBCO-functionalized Drug or Targeting Ligand.

Reagents:

Azide-Functionalized Nanoparticles (from Protocol B)
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DBCO-Payload (e.g., DBCO-PEG4-Doxorubicin or DBCO-Aptamer)

Procedure:

Calculate concentration of surface azides (often estimated based on conjugation efficiency,

typically 60-80%).

Add DBCO-Payload (1.5 eq relative to estimated azides).

Incubate at RT for 4–12 hours. Note: SPAAC is slower than CuAAC but non-toxic.

Purification: Use size-exclusion chromatography (SEC) or centrifugation to remove unbound

payload.

Quality Control & Characterization
Technique Parameter Expected Result

FT-IR Azide Functionality

Strong, sharp peak at ~2100

cm⁻¹. Disappearance indicates

successful Click reaction.

¹H-NMR Structure Verification

Methoxy singlet (~3.8 ppm),

Aromatic protons (7.0–8.0

ppm), Ethoxy linker protons

(3.5–4.5 ppm).

UV-Vis Quantification

Absorbance at 250–280 nm

(Benzoic acid core). Use

extinction coefficient to

quantify linker density.

DLS Particle Integrity

Monitor Size (Z-avg) and PDI.

Aggregation indicates linker

hydrophobicity issues.

Troubleshooting Guide
Issue 1: Low Conjugation Efficiency (Step 1)
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Cause: Hydrolysis of NHS ester.

Solution: Use anhydrous solvents (DMF/DMSO) and store the NHS-ester intermediate at

-20°C if not used immediately. Ensure the buffer pH for conjugation is 7.2–8.5. Below pH 7,

amine reactivity drops; above pH 9, hydrolysis dominates.

Issue 2: Particle Aggregation
Cause: The benzoic acid linker is relatively hydrophobic compared to PEG.

Solution: If coating a surface, ensure the density isn't too high, or use a "mixed monolayer"

approach where this linker is co-conjugated with standard mPEG-NHS to maintain steric

stability.

Issue 3: No "Click" Reaction Observed
Cause: Steric hindrance. The azide might be buried near the particle surface.

Solution: Use a DBCO reagent with a longer PEG spacer (e.g., DBCO-PEG4-Payload) to

reach the surface-bound azide.

Strategic Architecture: PROTAC Application
In PROTAC design, this linker provides a rigid exit vector. The methoxy-benzoic acid moiety

can be attached to the E3 ligase ligand (e.g., Thalidomide derivative), while the azide connects

to the protein-of-interest ligand via an alkyne-PEG chain.

E3 Ligase Ligand
(e.g., Thalidomide)

Methoxybenzoic
Linker

Amide Bond Triazole
(Click)

Azide-Alkyne
PEG Spacer Target Protein

Ligand

Click to download full resolution via product page

Figure 2: Schematic of a PROTAC molecule utilizing the rigid benzoic acid linker for E3 ligase

attachment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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